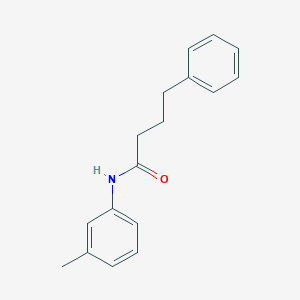

N-(3-methylphenyl)-4-phenylbutanamide

Descripción

N-(3-Methylphenyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone with a phenyl group at the C4 position and a 3-methylphenyl substituent on the amide nitrogen. The methyl group on the phenyl ring may enhance lipophilicity compared to unsubstituted analogs, influencing solubility and biological interaction profiles .

Propiedades

Fórmula molecular |

C17H19NO |

|---|---|

Peso molecular |

253.34 g/mol |

Nombre IUPAC |

N-(3-methylphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C17H19NO/c1-14-7-5-11-16(13-14)18-17(19)12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,18,19) |

Clave InChI |

ZKPOFKLJKCLAMP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |

SMILES canónico |

CC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |

Solubilidad |

31.3 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Modifications on the Amide Nitrogen

Compound 1 : 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide ()

- Structure: The amide nitrogen is substituted with a 3-methoxyphenyl group, and the butanamide chain includes a 4-tert-butylphenoxy moiety.

- Key Differences: Methoxy vs. Methyl: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring, which may enhance resonance stabilization of the amide bond compared to the methyl group (-CH₃) in the main compound . Phenoxy vs.

Compound 2 : N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide ()

- Structure: Features a 3-amino-2-methylphenyl group on the amide nitrogen and a dichlorophenoxy substituent on the butanamide chain.

- Key Differences: Amino Group: The -NH₂ group introduces hydrogen-bonding capacity and basicity, contrasting with the non-polar methyl group in the main compound. This could enhance solubility in aqueous media or interaction with acidic biological targets .

Modifications to the Butanamide Chain

Compound 3 : 4-Methoxybutyrylfentanyl ()

- Structure : Contains a piperidinyl group linked to the amide nitrogen and a 4-methoxyphenyl substituent.

- Methoxy Group: Similar to Compound 1, this group modifies electronic properties but in a more complex scaffold designed for high receptor affinity .

Compound 4 : N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide ()

- Structure: Includes a 3-acetylphenyl group on the amide nitrogen and a chlorinated phenoxy chain.

- Chlorophenoxy: Enhances halogen bonding and lipophilicity, which may improve target engagement in pesticidal or antimicrobial applications .

Comparative Data Table

Structural and Functional Implications

- Lipophilicity : The methyl group in the main compound balances hydrophobicity, whereas chlorine (Compounds 2, 4, 9) or tert-butyl (Compound 4) substituents increase logP values, favoring membrane penetration but risking toxicity .

- Electronic Effects: Methoxy (Compounds 1, 5) and amino (Compound 2) groups alter electron distribution, impacting resonance stabilization and reactivity of the amide bond .

- Biological Activity : Piperidinyl (Compound 5) and acetyl groups (Compound 9) suggest divergent applications—neurological vs. antimicrobial—compared to the main compound’s undefined profile .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.